Lipophilicity Profile vs. Propyl Chain Homolog
N-(2-phenoxyethyl)cyclopropanamine exhibits a lower lipophilicity compared to its propyl chain homolog, N-(3-phenoxypropyl)cyclopropanamine. This is a key differentiator for applications where logP optimization is critical. The target compound has a predicted ACD/LogP of 1.85 , while the homolog has a significantly higher logP of 4.1 [1].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | ACD/LogP = 1.85 |
| Comparator Or Baseline | N-(3-phenoxypropyl)cyclopropanamine: log P = 4.1 |
| Quantified Difference | The target compound is 2.25 log units lower, indicating it is significantly less lipophilic (approx. 178x lower octanol-water partition). |
| Conditions | Predicted values via ACD/Labs software (ChemSpider) and reported log P from a PMC table for the homolog. |
Why This Matters
This difference is critical for optimizing aqueous solubility and reducing non-specific binding in biological assays, guiding selection based on desired pharmacokinetic or experimental parameters.
- [1] PMC. (n.d.). Table 1. Molecular properties for related compounds. Retrieved from https://pmc.ncbi.nlm.nih.gov View Source
